molecular formula C28H32N6O5S2 B11461997 3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11461997
M. Wt: 596.7 g/mol
InChI Key: KEIPFILERYAATP-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including ethoxy, methylphenyl, thiazolyl, carbamoyl, and triazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Introduction of the thiazole ring: This step involves the reaction of the triazole intermediate with thioamides or related compounds.

    Attachment of the carbamoyl group: This can be done using carbamoyl chloride or related reagents.

    Formation of the benzamide core: This involves the reaction of the intermediate with 3,4,5-triethoxybenzoic acid or its derivatives.

    Final assembly: The final product is obtained by coupling the intermediate with 4-(3-methylphenyl) derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Triethoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide}
  • 3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-1,3-thiazol-2-yl]benzamide}

Uniqueness

3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of ethoxy, methylphenyl, thiazolyl, carbamoyl, and triazolyl groups provides a versatile scaffold for further chemical modifications and exploration of its biological activities.

Properties

Molecular Formula

C28H32N6O5S2

Molecular Weight

596.7 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C28H32N6O5S2/c1-5-37-21-14-19(15-22(38-6-2)25(21)39-7-3)26(36)30-16-23-32-33-28(34(23)20-10-8-9-18(4)13-20)41-17-24(35)31-27-29-11-12-40-27/h8-15H,5-7,16-17H2,1-4H3,(H,30,36)(H,29,31,35)

InChI Key

KEIPFILERYAATP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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